molecular formula C7H11N3S B037903 3-Amino-6-(propylthio)pyridazine CAS No. 113121-36-1

3-Amino-6-(propylthio)pyridazine

Cat. No. B037903
M. Wt: 169.25 g/mol
InChI Key: HIHTWKYYVIBJPN-UHFFFAOYSA-N
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Description

3-Amino-6-(propylthio)pyridazine belongs to the pyridazine class of compounds, known for their diverse chemical and pharmacological properties. The pyridazine nucleus is a versatile scaffold in medicinal chemistry, often used in the synthesis of compounds with potential biological activities.

Synthesis Analysis

The synthesis of pyridazine derivatives, including compounds similar to 3-Amino-6-(propylthio)pyridazine, involves various approaches. For instance, the condensation of aminothieno[2,3-c]pyridazine derivatives with aliphatic primary amines can lead to the formation of triazabicyclo derivatives with different substituents, including propylthio groups (Quintela et al., 1998). Another example is the synthesis of imidazo[1,2-b]pyridazines with alkylthio groups (Barlin et al., 1994).

Molecular Structure Analysis

The molecular structure of pyridazine derivatives, including those with amino and propylthio substituents, has been studied using various techniques, such as X-ray analysis. This provides insight into the arrangement of atoms and the geometry of the molecule, crucial for understanding its chemical behavior.

Chemical Reactions and Properties

Pyridazine derivatives exhibit a range of chemical reactions, forming various heterocyclic compounds. For instance, reactions with thiourea, dithiocarbamates, or substituted acetamido derivatives are common, leading to diverse compounds with different properties and potential applications (Deeb et al., 2009).

Scientific Research Applications

Synthesis and Antibacterial Activity

Research has demonstrated the synthesis of novel thieno[2,3-c]pyridazines with significant antibacterial activities. These compounds were developed using a starting material related to 3-amino pyridazine derivatives, showcasing their utility in creating potent antibacterial agents (Al-Kamali et al., 2014).

Herbicidal and Bleaching Activities

Another study focused on the synthesis and evaluation of 3-N-substituted amino pyridazine derivatives for their herbicidal and bleaching effects. This research indicates the potential of 3-amino pyridazine derivatives in agriculture, particularly in developing new herbicides with high efficacy (Xu et al., 2008).

Dyeing Polyester Fibers

In the field of materials science, novel heterocyclic aryl monoazo organic compounds were synthesized, including derivatives of 3-amino pyridazine, for dyeing polyester fibers. These compounds also exhibited antioxidant, antitumor, and antimicrobial activities, suggesting their multifunctional applications beyond textile dyeing (Khalifa et al., 2015).

Anticonvulsant Activity

3-amino pyridazine derivatives have been explored for their potential anticonvulsant activities. Synthesized compounds showed significant efficacy in seizure models, highlighting the therapeutic potential of these compounds in treating epilepsy or related neurological conditions (Samanta et al., 2011).

Selective CB(2) Agonists for Inflammatory Pain

A series of 3-amino-6-aryl-pyridazines were identified as CB(2) agonists with high efficacy and selectivity against the CB(1) receptor. These compounds showed high potency in models of inflammatory pain, indicating their potential as pain management therapies (Gleave et al., 2010).

Antimicrobial Agents

Studies have also focused on the synthesis of pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. These compounds have shown strong inhibitory effects on the growth of Gram-positive bacteria, particularly Bacillus subtilis, offering new avenues for antimicrobial drug development (Ibrahim et al., 2013).

Safety And Hazards

The safety data sheet for a related compound, 3-Aminopyridazine, indicates that it is harmful if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation .

Future Directions

The synthesis and study of pyridazine derivatives, including 3-Amino-6-(propylthio)pyridazine, continue to be an active area of research due to their wide range of pharmacological activities . Future research may focus on developing new synthetic methods and exploring the biological activities of these compounds.

properties

IUPAC Name

6-propylsulfanylpyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3S/c1-2-5-11-7-4-3-6(8)9-10-7/h3-4H,2,5H2,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIHTWKYYVIBJPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NN=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10552646
Record name 6-(Propylsulfanyl)pyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10552646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-6-(propylthio)pyridazine

CAS RN

113121-36-1
Record name 6-(Propylsulfanyl)pyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10552646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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